Janelia Fluor 646, Maleimide
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Overview
Description
Janelia Fluor 646, Maleimide is a red fluorogenic fluorescent dye. It is supplied with a maleimide reactive group for conjugation, specifically targeting thiol groups. This compound is particularly suitable for live cell imaging and is widely used in various microscopy techniques, including flow cytometry, confocal microscopy, and super-resolution microscopy such as dSTORM and STED .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Janelia Fluor 646, Maleimide involves the conjugation of a fluorophore with a maleimide group. The fluorophore is typically synthesized through a series of organic reactions, including condensation and cyclization reactions. The maleimide group is introduced via a reaction with maleic anhydride or similar reagents under controlled conditions to ensure high purity and yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The final product is often purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥95% .
Chemical Reactions Analysis
Types of Reactions: Janelia Fluor 646, Maleimide primarily undergoes conjugation reactions with thiol groups. This reaction is a type of nucleophilic substitution where the thiol group attacks the maleimide group, forming a stable thioether bond .
Common Reagents and Conditions:
Reagents: Thiol-containing compounds such as cysteine residues in proteins.
Major Products: The major product of the reaction is a conjugate of Janelia Fluor 646 with the thiol-containing molecule, forming a stable thioether linkage .
Scientific Research Applications
Janelia Fluor 646, Maleimide has a wide range of applications in scientific research:
Chemistry: Used for labeling and tracking molecules in various chemical reactions.
Biology: Widely used in live cell imaging to study cellular processes in real-time.
Medicine: Employed in diagnostic imaging to detect and monitor diseases.
Industry: Utilized in the development of biosensors and other analytical tools
Mechanism of Action
The mechanism of action of Janelia Fluor 646, Maleimide involves its conjugation to thiol groups on proteins or other biomolecules. The maleimide group reacts with the thiol group, forming a stable thioether bond. This conjugation allows the fluorescent dye to be attached to specific targets, enabling their visualization under a fluorescence microscope. The excitation and emission maxima of Janelia Fluor 646 are 646 nm and 664 nm, respectively, making it suitable for red fluorescence imaging .
Comparison with Similar Compounds
Alexa Fluor 647: Another red fluorescent dye with similar excitation and emission properties.
Atto 647: A red fluorescent dye used in various imaging applications.
CF640R: A red fluorescent dye with high photostability.
Cyanine 5: A red fluorescent dye commonly used in molecular biology
Uniqueness: Janelia Fluor 646, Maleimide stands out due to its high quantum yield (0.54) and extinction coefficient (152,000 M^-1 cm^-1), which contribute to its brightness and sensitivity in imaging applications. Additionally, its cell permeability and suitability for live cell imaging make it a preferred choice for researchers .
Properties
Molecular Formula |
C35H34N4O5Si |
---|---|
Molecular Weight |
618.8 g/mol |
IUPAC Name |
2-[3-(azetidin-1-ium-1-ylidene)-7-(azetidin-1-yl)-5,5-dimethylbenzo[b][1]benzosilin-10-yl]-4-[2-(2,5-dioxopyrrol-1-yl)ethylcarbamoyl]benzoate |
InChI |
InChI=1S/C35H34N4O5Si/c1-45(2)29-20-23(37-14-3-15-37)6-9-26(29)33(27-10-7-24(21-30(27)45)38-16-4-17-38)28-19-22(5-8-25(28)35(43)44)34(42)36-13-18-39-31(40)11-12-32(39)41/h5-12,19-21H,3-4,13-18H2,1-2H3,(H-,36,42,43,44) |
InChI Key |
AZBDLOPMXNNQQB-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(C2=CC(=[N+]3CCC3)C=CC2=C(C4=C1C=C(C=C4)N5CCC5)C6=C(C=CC(=C6)C(=O)NCCN7C(=O)C=CC7=O)C(=O)[O-])C |
Origin of Product |
United States |
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